3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride
Overview
Description
3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride is an organic compound that features a piperidine ring bonded to a biphenyl group through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Methoxylation: The biphenyl intermediate is then subjected to a methoxylation reaction, where a methoxy group is introduced using a suitable methoxylating agent.
Piperidine Introduction: The methoxylated biphenyl is reacted with piperidine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Biphenyl: A compound consisting of two benzene rings connected by a single bond.
Methoxybiphenyl: A biphenyl derivative with a methoxy group attached.
Uniqueness
3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride is unique due to the combination of the biphenyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(4-phenylphenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)14-20-18-7-4-12-19-13-18;/h1-3,5-6,8-11,18-19H,4,7,12-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTHKRPLYQAKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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